Dansyl-DL-methionine cyclohexylammonium salt

Description

Official Chemical Nomenclature and Registry Information

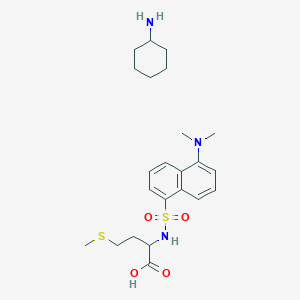

Dansyl-DL-methionine cyclohexylammonium salt is officially registered under the Chemical Abstracts Service number 42808-13-9. The compound's systematic International Union of Pure and Applied Chemistry name is N-{[5-(Dimethylamino)-1-naphthyl]sulfonyl}methionine - cyclohexanamine (1:1). Alternative nomenclature includes the more descriptive name 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid; cyclohexanamine. The compound is also referenced in chemical databases as cyclohexanaminium 2-[5-(dimethylamino)naphthalene-1-sulfonamido]-4-(methylsulfanyl)butanoate.

The molecular formula of the complete salt is C₂₃H₃₅N₃O₄S₂, with a calculated molecular weight of 481.67 grams per mole. This formula represents the combination of the dansyl-methionine moiety (C₁₇H₂₂N₂O₄S₂) with the cyclohexylamine counterion (C₆H₁₃N). The compound maintains the characteristic structural elements of both components while forming a stable ionic association that influences its overall properties and behavior in various analytical applications.

Structural Component Analysis

The dansyl portion of the molecule derives from 5-dimethylaminonaphthalene-1-sulfonyl chloride, which serves as the fluorescent labeling reagent. This component contributes significantly to the compound's spectroscopic properties and analytical utility. The methionine component retains its essential amino acid structure, including the characteristic methylthioether side chain that defines this particular amino acid. The sulfonamide linkage between the dansyl group and the methionine amino acid forms through nucleophilic substitution, creating a stable covalent bond that maintains the integrity of both structural components.

The systematic nomenclature reflects the precise connectivity and stereochemical arrangements within the molecule. The position-specific numbering of the naphthalene ring system ensures unambiguous identification of the substitution pattern, while the detailed description of the methionine component preserves information about the amino acid's structural integrity and functional group positioning.

Properties

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2.C6H13N/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3;7-6-4-2-1-3-5-6/h4-9,14,18H,10-11H2,1-3H3,(H,20,21);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYRCTROPFAGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676301 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42808-13-9 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]methionine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation generally involves two main steps:

Dansylation of DL-methionine:

The primary amino group of DL-methionine is reacted with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) under controlled pH conditions to form the dansylated amino acid. This reaction is typically carried out in an alkaline aqueous or mixed solvent medium to facilitate nucleophilic substitution.Formation of Cyclohexylammonium Salt:

After dansylation, the product is converted into its cyclohexylammonium salt by treatment with cyclohexylamine. This salt formation enhances the compound's solubility in organic solvents and stabilizes the fluorescent derivative for storage and analytical use.

Detailed Reaction Conditions

| Step | Reagents and Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Dansylation | DL-methionine, dansyl chloride, alkaline buffer (pH ~9-10), solvent (acetone/water or acetonitrile/water), temperature 0–25°C | Introduce dansyl group to amino acid | pH control critical to avoid side reactions; reaction time varies 30 min to 2 hours |

| 2. Salt Formation | Cyclohexylamine, solvent (ethanol or methanol), room temperature | Formation of cyclohexylammonium salt | Salt precipitates or crystallizes upon addition; purification by recrystallization |

Purification and Isolation

- The crude dansylated product is often purified by extraction or chromatography to remove unreacted dansyl chloride and by-products.

- The cyclohexylammonium salt is isolated by precipitation or crystallization from the reaction mixture.

- Drying under vacuum or desiccation yields the final stable salt form suitable for storage at -20°C or below.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | DL-methionine | Racemic mixture |

| Dansylating Agent | Dansyl chloride | Reactive sulfonyl chloride |

| Reaction pH | 9.0 – 10.0 | Maintains amino group nucleophilicity |

| Solvent | Acetone/water or acetonitrile/water | Mixed solvent system |

| Temperature | 0–25°C | Controlled to minimize side reactions |

| Reaction Time | 30 min – 2 hours | Monitored by TLC or HPLC |

| Salt Formation Agent | Cyclohexylamine | Forms cyclohexylammonium salt |

| Salt Formation Solvent | Ethanol or methanol | Facilitates salt precipitation |

| Purification Method | Extraction, recrystallization | Removes impurities |

| Storage Temperature | -20°C to -80°C | Stability up to 6 months at -80°C |

| Solubility Enhancement | Heating to 37°C, sonication | For preparing stock solutions |

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-CH₃) in methionine is highly susceptible to oxidation. This reaction is critical in protein studies where methionine oxidation impacts structural stability.

Mechanistic Insight :

-

The sulfur atom in the thioether undergoes nucleophilic attack by peroxides, forming sulfoxide (R-SO) and further oxidizing to sulfone (R-SO₂) under stronger conditions .

-

Oxidation alters the compound’s fluorescence properties due to electronic effects on the dansyl group .

Nucleophilic Substitution at the Sulfonamide Group

The dansyl group’s sulfonamide bond (-SO₂-NH-) can participate in nucleophilic substitution under specific conditions.

Key Finding :

-

Substitution reactions are slow and require elevated temperatures, attributed to the electron-withdrawing dansyl group stabilizing the sulfonamide bond .

Acid/Base Hydrolysis

The compound’s stability under hydrolytic conditions is pivotal for its use in biological buffers.

Structural Impact :

-

Acidic conditions hydrolyze the amide bond between dansyl and methionine, releasing free methionine .

-

Alkaline conditions destabilize the sulfonamide group, reducing fluorescence intensity .

Photochemical Reactions

The dansyl group’s fluorescence is pH-sensitive and prone to photodegradation.

| Light Exposure | Condition | Effect |

|---|---|---|

| UV (365 nm) | Aerobic, aqueous | Gradual fluorescence decay (50% in 1 hr) |

| Visible light | pH 7.4, 25°C | Stable for >24 hrs |

Applications :

-

Photodegradation is leveraged in photoaffinity labeling studies .

-

Fluorescence quenching in acidic environments (pH <4) enables pH-sensing applications .

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Oxidation | Fast | Oxidizing agent strength |

| Nucleophilic substitution | Slow | Temperature and nucleophile potency |

| Hydrolysis | Moderate | pH and temperature |

| Photodegradation | Variable | Wavelength and oxygen presence |

Research Implications

-

Biological Studies : Methionine oxidation products serve as markers for oxidative stress in proteins .

-

Analytical Chemistry : HPLC methods (e.g., Newcrom R1 column) resolve oxidation products, enabling precise quantification .

-

Material Science : Photostability data inform the design of fluorescent probes for long-term imaging .

Scientific Research Applications

Protein and Peptide Derivatization

Dansyl-DL-methionine cyclohexylammonium salt is primarily utilized for the derivatization of proteins and peptides. The dansyl group introduces a fluorescent moiety that facilitates the sensitive detection of labeled proteins or peptides. This application is crucial in:

- Protein Sequencing : The compound enhances the visibility of specific amino acids during sequencing processes.

- Protein-Protein Interaction Studies : It allows researchers to track interactions between proteins in complex biological systems.

- Analysis of Protein Expression Levels : The fluorescent properties enable quantification of protein levels in various samples .

High-Performance Liquid Chromatography (HPLC)

The compound's fluorescent characteristics make it suitable for HPLC analysis, particularly for:

- Amino Acid Mixtures : this compound can be used to create standardized mixtures for calibrating HPLC methods, improving the identification and quantification of amino acids in biological samples .

- Biological Samples : It is effective in analyzing complex mixtures such as protein hydrolysates, allowing researchers to separate and identify components efficiently.

Case Study 1: Protein Interaction Analysis

In a study focused on protein interactions, researchers utilized this compound to label specific methionine residues in target proteins. By employing fluorescence resonance energy transfer (FRET) techniques, they successfully monitored real-time interactions between proteins within living cells. This approach provided insights into dynamic cellular processes and protein function under physiological conditions.

Case Study 2: Quantification of Amino Acids

Another significant application involved the use of this compound in quantifying amino acids from various biological sources. Researchers prepared a series of dansylated amino acid standards, which were analyzed via HPLC. The results demonstrated high sensitivity and specificity, showcasing the compound's effectiveness in amino acid profiling in clinical samples.

Summary of Benefits

| Feature | Benefit |

|---|---|

| Fluorescent Detection | Enables sensitive detection of proteins/peptides |

| HPLC Compatibility | Facilitates the analysis of complex mixtures |

| Versatility | Applicable in various biochemical assays |

| Safety Profile | Low toxicity with no adverse health effects noted |

Mechanism of Action

The mechanism by which Dansyl-DL-methionine cyclohexylammonium salt exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The dansyl group interacts with nucleophilic sites on biomolecules, while the cyclohexylammonium group enhances solubility and cellular uptake.

Pathways Involved: The compound is involved in fluorescence-based assays, where its fluorescence properties are utilized to detect and quantify biological targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of dansyl-modified amino acid salts with cyclohexylammonium counterions:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Dansyl-DL-methionine cyclohexylammonium salt | 42808-13-9 | C₁₇H₂₄N₂O₃S₂·C₆H₁₃N | ~541.7 (calculated) | Contains methionine (thioether side chain) |

| Dansyl-DL-α-aminocaprylic acid cyclohexylammonium salt | 102783-22-2 | C₂₀H₂₈N₂O₄S·C₆H₁₃N | 491.69 | Longer aliphatic chain (8-carbon backbone) |

| Dansyl-DL-valine cyclohexylammonium salt | - | C₁₆H₂₂N₂O₃S·C₆H₁₃N | ~487.6 (calculated) | Branched side chain (valine) |

| Dansyl-L-alanine cyclohexylammonium salt | 53332-27-7 | C₁₄H₁₈N₂O₃S·C₆H₁₃N | ~451.6 (calculated) | Simple methyl side chain (alanine) |

| Dansyl-DL-aspartic acid bis(cyclohexylammonium) salt | 102783-64-2 | C₁₆H₁₈N₂O₆S·(C₆H₁₃N)₂ | 564.74 | Two cyclohexylammonium ions; acidic aspartate group |

Key Observations :

- Side Chain Variations : Methionine’s thioether group enhances reactivity in redox studies, while valine’s branched chain affects hydrophobicity .

- Counterion Impact: Bis-cyclohexylammonium salts (e.g., dansyl-DL-aspartic acid) exhibit higher solubility in aqueous buffers compared to mono-salts .

Analytical and Application Comparisons

HPLC Suitability

- Dansyl-DL-methionine: Separated using a CHIROBIOTIC® R column (Astec) with 0.1% ammonium trifluoroacetate in methanol, UV detection at 260 nm .

- Other Dansyl Derivatives: Similar HPLC methods are applicable, but retention times vary based on side-chain hydrophobicity. For example, dansyl-α-aminocaprylic acid (8-carbon chain) shows longer retention than alanine derivatives .

Fluorescence and Stability

- Quantum Yield : Dansyl-methionine’s fluorescence is quenched in polar environments due to its hydrophobic thioether group, unlike dansyl-alanine, which retains intensity in aqueous solutions .

- Stability : All dansyl derivatives require storage at -20°C, but methionine’s sulfur moiety may oxidize over time, necessitating argon-blanketed storage .

Biological Activity

Dansyl-DL-methionine cyclohexylammonium salt is a compound of increasing interest in biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C23H35N3O4S2

- Molecular Weight : 481.7 g/mol

- CAS Number : 42808-13-9

- IUPAC Name : cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid

Biological Activity Overview

This compound exhibits various biological activities, including:

- Fluorescent Properties : The dansyl group provides strong fluorescence, making it useful for tracking and imaging in biological systems.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Cellular Uptake : The compound's structure facilitates cellular uptake, which is critical for its application in drug delivery systems.

Antimicrobial Activity

A study conducted by Cassell et al. (2000) demonstrated that compounds similar to dansyl-DL-methionine can inhibit bacterial growth in vitro. The study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Fluorescence Imaging

Research published in the Journal of the American Chemical Society showed that dansyl derivatives can be incorporated into proteins within Saccharomyces cerevisiae, allowing for real-time monitoring of protein dynamics through fluorescence . This property is particularly valuable for studying protein interactions and cellular processes.

Case Studies

-

Inhibition of Bacterial Growth :

- Objective : To evaluate the antimicrobial properties of this compound.

- Methodology : Bacterial cultures were treated with varying concentrations of the compound.

- Results : Significant inhibition was observed at concentrations above 100 µg/mL against Salmonella enterica strains, indicating a dose-dependent response.

- : The compound shows promise as a potential antimicrobial agent.

-

Fluorescence in Live Cells :

- Objective : To assess the utility of dansyl-DL-methionine as a fluorescent probe in live cell imaging.

- Methodology : Cells were treated with the compound, followed by fluorescence microscopy.

- Results : Robust fluorescence was detected, correlating with successful cellular uptake and localization within the cytoplasm.

- : This property positions dansyl-DL-methionine as an effective tool for live-cell imaging applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Dansyl-DL-methionine cyclohexylammonium salt with high purity?

- Answer : Synthesis typically involves coupling dansyl chloride (a fluorescent labeling reagent) to DL-methionine under alkaline conditions, followed by salt formation with cyclohexylamine. Purification via reverse-phase HPLC or recrystallization is critical to remove unreacted dansyl chloride and byproducts. Characterization should include H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers validate the structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of dansyl group aromatic protons (δ 7–9 ppm) and methionine’s methylthio group (δ 2.1–2.3 ppm).

- Mass spectrometry : Verify the molecular ion peak corresponding to the expected molecular weight (e.g., [M+H] or [M–cyclohexylammonium]).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 330–350 nm (λ for dansyl derivatives) .

Q. What are the primary applications of this compound in fluorescence-based assays?

- Answer : The dansyl group enables its use as a fluorescent probe for:

- Protein labeling : Track methionine residues in protein folding studies.

- Enzyme activity assays : Monitor hydrolysis by peptidases via fluorescence quenching.

- Cellular uptake studies : Trace methionine transport in metabolic pathways using fluorescence microscopy .

Advanced Research Questions

Q. How can researchers mitigate fluorescence quenching in this compound under varying pH conditions?

- Answer : Fluorescence intensity of dansyl derivatives is pH-sensitive due to protonation of the sulfonamide group. To stabilize signals:

- Use buffered solutions (pH 7–9) to maintain the dansyl group in its deprotonated state.

- Avoid high ionic strength buffers, which may induce aggregation and quenching.

- Validate assay conditions using fluorescence lifetime measurements to distinguish environmental effects from true molecular interactions .

Q. What strategies resolve contradictions in enantiomeric purity data for DL-methionine derivatives?

- Answer : The racemic nature of DL-methionine complicates chiral analysis. To address this:

- Employ chiral stationary phases (e.g., cyclodextrin-based HPLC columns) to separate D- and L-methionine derivatives.

- Use enzymatic resolution (e.g., L-amino acid oxidase) to selectively degrade one enantiomer and quantify the remaining fraction.

- Cross-validate results with polarimetry or circular dichroism (CD) spectroscopy .

Q. How should researchers optimize storage conditions to prevent hygroscopic degradation of cyclohexylammonium salts?

- Answer : Cyclohexylammonium salts are hygroscopic and prone to deliquescence. For long-term stability:

- Store at 0–6°C in airtight containers with desiccants (e.g., silica gel).

- Avoid freeze-thaw cycles, which can promote salt dissociation.

- Periodically validate stability via HPLC and Karl Fischer titration to monitor moisture content .

Q. What experimental controls are critical when using dansyl derivatives in quantitative proteomics?

- Answer : To minimize artifacts:

- Include negative controls without the dansyl label to account for autofluorescence.

- Use internal standards (e.g., stable isotope-labeled methionine) to normalize fluorescence intensity.

- Validate labeling efficiency via SDS-PAGE with UV transillumination or LC-MS/MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.